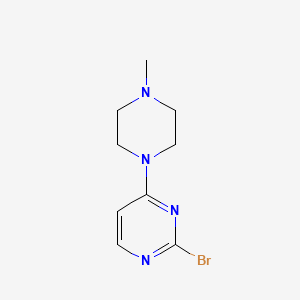
2-Bromo-4-(4-methylpiperazin-1-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic organic compound that features a bromine atom and a methylpiperazine group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine can be synthesized through a one-step reaction involving 5-bromo-2-chloropyrimidine and N-methylpiperazine . The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions can include nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (S_NAr): Common nucleophiles include amines, thiols, and alkoxides. The reaction typically requires a polar aprotic solvent and a base.
Palladium-Catalyzed Cross-Coupling: Reagents such as arylboronic acids or stannanes are used in the presence of a palladium catalyst and a base. Solvents like toluene or DMF are often employed.
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reacting with an amine could yield an aminopyrimidine derivative, while a cross-coupling reaction with an arylboronic acid would produce a biaryl compound.
Scientific Research Applications
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the piperazine ring can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: A positional isomer with the bromine atom at a different position on the pyrimidine ring.
Uniqueness
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine is unique due to the specific positioning of the bromine atom and the methylpiperazine group on the pyrimidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H13BrN4 |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
2-bromo-4-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H13BrN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3 |
InChI Key |
PVLRXWYBBNLOGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


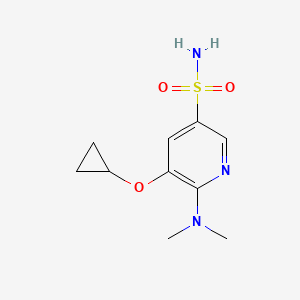
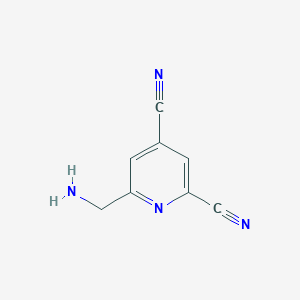


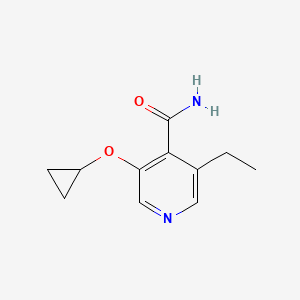
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
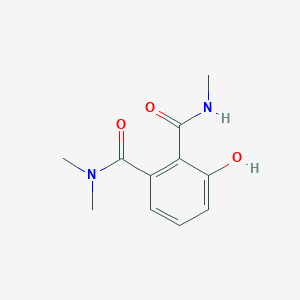

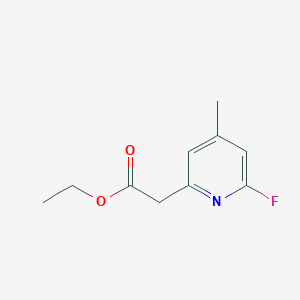

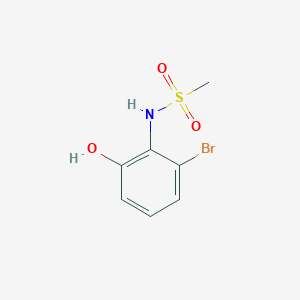

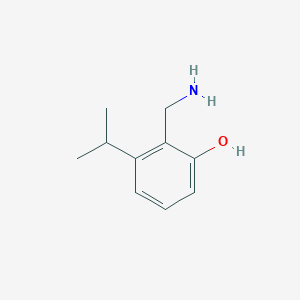
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
